molecular formula C24H31NO8 B13446181 (R)-Orphenadrine Citrate

(R)-Orphenadrine Citrate

Cat. No.: B13446181
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:

    Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.

    Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.

Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.

Chemical Reactions Analysis

Types of Reactions: ®-Orphenadrine Citrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the structure of Orphenadrine, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of Orphenadrine, which may have different pharmacological activities.

Scientific Research Applications

®-Orphenadrine Citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.

Comparison with Similar Compounds

    Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.

    Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.

    Methocarbamol: Another muscle relaxant used for similar indications.

Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.

Properties

Molecular Formula

C24H31NO8

Molecular Weight

461.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1

InChI Key

MMMNTDFSPSQXJP-GMUIIQOCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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